2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound belonging to the isoquinoline family, characterized by its unique molecular structure that includes a fluorophenyl group and a carboxylic acid functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of plant disease management and as an anti-oomycete agent.
The compound can be sourced from various chemical suppliers, including Apollo Scientific and VWR, where it is available for research and industrial applications. The chemical's CAS number is 339106-83-1, and it has been documented in scientific literature for its synthetic routes and biological activities .
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be classified as:
The synthesis of 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One notable method is the Castagnoli–Cushman reaction, which facilitates the formation of isoquinoline derivatives from substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions.
The synthesis typically requires:
The molecular structure of 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be represented as follows:
This structure features a dihydroisoquinoline core with a carboxylic acid group at the fourth position and a fluorophenyl substituent at the second position.
Key structural data include:
The compound can participate in various chemical reactions typical of carboxylic acids and isoquinoline derivatives. Notable reactions include:
These reactions often require specific catalysts or conditions:
The mechanism of action for 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, particularly in its role as an anti-oomycete agent, involves disruption of biological membrane systems in target pathogens such as Pythium recalcitrans. The presence of the carboxylic acid group is crucial for bioactivity, facilitating interactions with cellular components.
Quantitative structure–activity relationship (QSAR) studies indicate that modifications to the carboxylic acid moiety significantly affect biological activity, emphasizing its role in binding interactions with target sites .
The compound has shown promising results in bioassays against various phytopathogens, indicating its potential utility in agricultural applications.
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is primarily used in:
Research is ongoing to explore further modifications and applications of this compound in both medicinal chemistry and agricultural science .
The structural architecture of 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 339106-83-1; C₁₆H₁₀FNO₃) positions it as a privileged scaffold for poly(ADP-ribose) polymerase (PARP) inhibition. This compound and its derivatives competitively occupy the NAD⁺-binding catalytic domain (CAT) of PARP1/2 enzymes through a multipoint binding mechanism [2] [7]. The 4-fluorophenyl moiety at position 2 enhances hydrophobic interactions with the "TYR pocket" (Tyr889 in PARP1; Tyr455 in PARP2), while the carboxylic acid group forms critical hydrogen bonds with Ser904 and Gly863 residues—key components of the PARP conserved helical domain [7].
Table 1: PARP Inhibition Profiles of Dihydroisoquinoline Derivatives
| Compound | R₁ | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Index (PARP1/PARP2) |
|---|---|---|---|---|
| Unsubstituted core [2] | H | 156 ± 5.8 | 70.1 ± 7.6 | 2.23 |
| 3-Cyclopropyl analog [7] | Cyclopropyl | 26.4 ± 4.1 | 18.3 ± 4.5 | 1.44 |
| 4-Fluorophenyl derivative | 4-Fluorophenyl | 55.4 ± 8.8* | 39.9 ± 7.3* | 1.39 |
*Predicted values based on structural analog 2b [7]
The "fluorine effect" is pivotal: meta-fluorination (position 7 of the isoquinoline core) enhances binding affinity by 3.5-fold compared to non-fluorinated analogs, as demonstrated in enzymatic assays using recombinant human PARP1/2. This occurs via fluorine-induced polarization of the carboxamide carbonyl, strengthening hydrogen bonding with catalytic residues [2]. Molecular dynamics simulations confirm that fluorination reduces the dissociation constant (Kd) by 40% due to optimized electrostatic complementarity within the CAT domain [7].
In BRCA1-mutated breast cancer cell lines (MDA-MB-436), derivatives of 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit synthetic lethality with potency comparable to Olaparib. The fluorinated core achieves IC₅₀ values of 38 nM in BRCA2-deficient V-C8 cells—superior to first-generation PARP inhibitors like 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (IC₅₀ >150 nM) [2] [6]. This efficacy stems from dual mechanisms: 1) inhibition of PARP1-mediated DNA single-strand break repair, and 2) trapping of PARP-DNA complexes in BRCA-deficient cells, culminating in replication fork collapse [6].
Key Advantages Over Clinical PARP Inhibitors:
In vivo, the lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one—synthesized from 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid precursors—suppresses tumor growth in BRCA1-/- ovarian xenografts by 92% at 10 mg/kg/day, outperforming Niraparib (75% suppression) [2].
The dihydroisoquinoline core of 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as a bioisostere of nicotinamide adenine dinucleotide (NAD⁺), replicating three critical interactions:
Table 2: Binding Interactions of NAD⁺ vs. Dihydroisoquinoline Inhibitors
| Interaction Feature | NAD⁺ | 4-Fluorophenyl Dihydroisoquinoline | Binding Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Catalytic H-bond donor | Nicotinamide C=O | Carboxylic acid O | -9.2 (NAD⁺) vs. -8.7 (inhibitor) |
| Aromatic stacking residue | Adenine | 4-Fluorophenyl ring | -6.1 (NAD⁺) vs. -5.9 (inhibitor) |
| Electrostatic stabilization | Phosphate groups | Fluorine atom | -3.3 (NAD⁺) vs. -4.1 (inhibitor) |
Data derived from molecular docking (PDB: 7KKX) [2] [7]
The 4-fluorophenyl group’s geometry permits optimal van der Waals contacts with Leu877 and Ala898, while the fluorine’s electron-withdrawing effect amplifies the carboxylate’s electrostatic potential by 30%—enhancing charge complementarity with the CAT domain [7] [8]. This precise mimicry explains the 22 nM IC₅₀ against PARP1 for optimized derivatives, approaching Olaparib’s potency (2.8 nM) while offering superior metabolic stability [2].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: